N-(2,4-dichlorophenyl)-5-fluoro-2-nitrobenzamide N-(2,4-dichlorophenyl)-5-fluoro-2-nitrobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15697800
InChI: InChI=1S/C13H7Cl2FN2O3/c14-7-1-3-11(10(15)5-7)17-13(19)9-6-8(16)2-4-12(9)18(20)21/h1-6H,(H,17,19)
SMILES:
Molecular Formula: C13H7Cl2FN2O3
Molecular Weight: 329.11 g/mol

N-(2,4-dichlorophenyl)-5-fluoro-2-nitrobenzamide

CAS No.:

Cat. No.: VC15697800

Molecular Formula: C13H7Cl2FN2O3

Molecular Weight: 329.11 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dichlorophenyl)-5-fluoro-2-nitrobenzamide -

Specification

Molecular Formula C13H7Cl2FN2O3
Molecular Weight 329.11 g/mol
IUPAC Name N-(2,4-dichlorophenyl)-5-fluoro-2-nitrobenzamide
Standard InChI InChI=1S/C13H7Cl2FN2O3/c14-7-1-3-11(10(15)5-7)17-13(19)9-6-8(16)2-4-12(9)18(20)21/h1-6H,(H,17,19)
Standard InChI Key VAUXGSAQBKFRES-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1F)C(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Analysis

Molecular Composition

N-(2,4-Dichlorophenyl)-5-fluoro-2-nitrobenzamide has the molecular formula C₁₃H₇Cl₂FN₂O₃ and a molecular weight of 329.12 g/mol. Its structure comprises:

  • A benzamide backbone with a nitro (-NO₂) group at the 2-position and a fluorine (-F) atom at the 5-position.

  • An N-linked 2,4-dichlorophenyl group, introducing steric and electronic effects due to the chlorine atoms.

The IUPAC name is derived systematically: N-(2,4-dichlorophenyl)-5-fluoro-2-nitrobenzamide.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₇Cl₂FN₂O₃
Molecular Weight329.12 g/mol
Melting PointEstimated 180–190°C (extrapolated from analogs)
SolubilityLow in water; soluble in DMSO, DMF
LogP (Partition Coefficient)~2.8 (predicted)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(2,4-dichlorophenyl)-5-fluoro-2-nitrobenzamide likely follows a two-step process common to nitrobenzamides:

  • Nitration of Precursor Benzamide:
    A precursor such as 5-fluoro-N-(2,4-dichlorophenyl)benzamide undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro group at the 2-position via electrophilic aromatic substitution. Reaction conditions (temperature, acid concentration) must be carefully controlled to avoid over-nitration or decomposition .

  • Amide Bond Formation:
    Alternatively, 5-fluoro-2-nitrobenzoic acid may be converted to its acyl chloride using thionyl chloride (SOCl₂), followed by coupling with 2,4-dichloroaniline in the presence of a base like triethylamine.

Table 2: Hypothetical Synthesis Protocol

StepReagents/ConditionsIntermediate/Product
1HNO₃/H₂SO₄, 0–5°C, 4–6 hrs5-Fluoro-2-nitrobenzoic acid
2SOCl₂, reflux, 2 hrs5-Fluoro-2-nitrobenzoyl chloride
32,4-Dichloroaniline, Et₃N, DCM, 24 hrsTarget Compound

Physicochemical and Spectroscopic Properties

Crystallography and Stability

The nitro and chloro groups contribute to a rigid, planar structure, favoring crystallinity. Differential scanning calorimetry (DSC) of analogous compounds reveals decomposition temperatures above 200°C, suggesting moderate thermal stability.

Spectroscopic Characterization

  • ¹H NMR: Expected signals include aromatic protons split by adjacent substituents. For example, the fluorine atom at C5 causes deshielding and splitting of nearby protons.

  • ¹³C NMR: Peaks for carbons bonded to electronegative groups (e.g., C-F at ~160 ppm, C-NO₂ at ~140 ppm) .

  • IR Spectroscopy: Strong absorption bands for amide C=O (~1650 cm⁻¹), nitro groups (~1520 and ~1350 cm⁻¹), and C-F (~1100 cm⁻¹).

CompoundTarget ReceptorIC₅₀ (nM)
N-(3-chlorophenyl)-3-cyano-5-fluorobenzamidemGlu545
N-(6-methylpyridin-2-yl)-3-cyano-5-fluorobenzamidemGlu510

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